molecular formula C18H21N3O4 B5193550 2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5193550
M. Wt: 343.4 g/mol
InChI Key: XGCLKKXNMAPOLX-UHFFFAOYSA-N
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Description

2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a piperazine ring

Properties

IUPAC Name

2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-18-7-2-14(12-17(18)22)13-19-8-10-20(11-9-19)15-3-5-16(6-4-15)21(23)24/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLKKXNMAPOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methoxy-5-nitrophenol with 4-(4-nitrophenyl)piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
  • 2-methoxy-5-nitrophenol
  • 4-(4-nitrophenyl)piperazine

Uniqueness

2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a methoxy group and a nitrophenyl group allows for diverse chemical reactivity and potential biological activities .

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